2-(1,4-Diazepan-1-yl)cyclobutan-1-ol
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Overview
Description
2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It features a cyclobutane ring bonded to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Diazepanes, which are part of the compound’s structure, are known to interact with various receptors in the nervous system .
Biochemical Pathways
Diazepanes can affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
Compounds containing a diazepane ring can have various effects at the cellular level, often involving changes in cell signaling .
Preparation Methods
The synthesis of 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol can be achieved through several methods. One notable approach involves the use of biocatalytic processes, such as imine reductase-catalyzed intramolecular asymmetric reductive amination . This method employs specific enzymes to catalyze the formation of the diazepane ring from aminoketones, resulting in high enantiomeric excess and efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(1,4-Diazepan-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological pathways due to its diazepane structure.
Comparison with Similar Compounds
Similar compounds to 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol include other diazepane derivatives and cyclobutane-containing molecules. For example, 2-(1,4-Diazepan-1-yl)-6-phenylpyrimidin-4-ol hydrochloride is a related compound with a similar diazepane ring structure . The uniqueness of this compound lies in its specific combination of the cyclobutane and diazepane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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